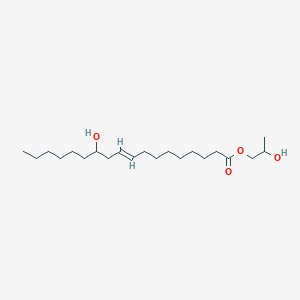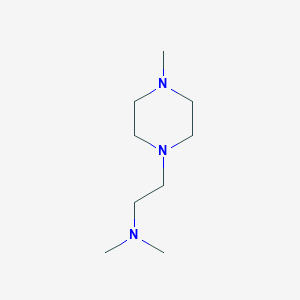
4-ニトロフェニルヒドラジン
概要
説明
4-Nitrophenylhydrazine is a member of the class of phenylhydrazines that is phenylhydrazine substituted at the 4-position by a nitro group . It is an orange-red leaflet or needles wetted with water . It is slightly heavier than water and insoluble in water . It may be irritating to skin, eyes, and mucous membranes . It may be toxic by ingestion .
Synthesis Analysis
The synthesis of 4-Nitrophenylhydrazine involves the use of HCl, Na2SO3, and SnCl2 . The mechanisms overall seem to suggest that HCl is used, and the Cl- bonds to the N2+. That makes sense, but then it is suggested that Na2SO3 and SnCl2 are used to somehow change this into 4-nitrophenylhydrazine .Molecular Structure Analysis
The molecular formula of 4-Nitrophenylhydrazine is C6H7N3O2 . The molecular weight is 153.14 g/mol . The IUPAC name is (4-nitrophenyl)hydrazine .Chemical Reactions Analysis
4-Nitrophenylhydrazine is used as a reagent for ketones and aliphatic aldehydes . It has been used in the derivatization of carbonyl compounds, including carboxylic acids .Physical And Chemical Properties Analysis
4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water . It is slightly heavier than water and insoluble in water . It will emit toxic oxides of nitrogen when heated to decomposition .科学的研究の応用
抗がん研究
4-ニトロフェニルヒドラジン: は抗がん活性において可能性を示しています。がん細胞の代謝と増殖を阻害する能力が研究されています。 さまざまな生体分子との反応性により、新規抗がん療法の開発につながる可能性があります .
カルボニル化合物の誘導体化剤
分析化学では、4-ニトロフェニルヒドラジンはカルボニル化合物の同定と定量のための誘導体化剤として使用されます。 アルデヒドやケトンと反応してヒドラゾンを形成し、分光光度法で分析することができます .
医薬品中間体
この化合物は、医薬品の合成における中間体として役立ちます。 その反応性により、さまざまな医薬品分子に組み込むことができ、薬物動態を変化させる可能性があります .
Safety and Hazards
作用機序
Target of Action
4-Nitrophenylhydrazine, also known as (4-Nitrophenyl)hydrazine, is a member of the class of phenylhydrazines
Mode of Action
It is synthesized from the diazonium salt of 4-nitroaniline . The mechanisms suggest that hydrochloric acid (HCl) is used, and the chloride ion bonds to the diazonium ion. Then, sodium sulfite (Na2SO3) and tin(II) chloride (SnCl2) are used to convert this into 4-nitrophenylhydrazine .
Biochemical Pathways
It is known to be used as a reagent for ketones and aliphatic aldehydes , suggesting that it may interact with these compounds in biochemical pathways.
Result of Action
It is known to be a mutagen , an agent that increases the frequency of mutations above the normal background level, usually by interacting directly with DNA and causing it damage, including base substitution .
Action Environment
The action of 4-Nitrophenylhydrazine can be influenced by environmental factors. It is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . It is also sensitive to friction in the dry state .
生化学分析
Biochemical Properties
The exact biochemical properties of 4-Nitrophenylhydrazine are not fully understood. It is known to be involved in various biochemical reactions. For instance, it has been used as a derivatization agent for the simultaneous quantification of five important stereoisomeric hexoses .
Cellular Effects
It is known that nitro-substituted aryl hydrazines can have potential anticancer activity
Molecular Mechanism
It is suggested that it might be involved in the synthesis from the diazonium salt of 4-nitroaniline
Temporal Effects in Laboratory Settings
It is known that it is a solid compound that contains ≥30% water as a stabilizer
Metabolic Pathways
It is known that hexoses, which 4-Nitrophenylhydrazine has been used to quantify, participate in many metabolic pathways
特性
IUPAC Name |
(4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVPXBDOWDXXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
636-99-7 (hydrochloride) | |
| Record name | 4-Nitrophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059207 | |
| Record name | Hydrazine, (4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000946 [mmHg] | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
100-16-3 | |
| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-NITROPHENYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8586432K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Nitrophenylhydrazine primarily acts as a nucleophile, reacting with carbonyl groups, particularly aldehydes and ketones. This reaction forms hydrazones, which often exhibit distinct spectral properties and can be used for identification and characterization purposes. [, , , , , , ] For instance, it reacts with dehydroacetic acid (DAA) to form a hydrazone with a higher molar absorptivity than DAA itself, enabling more sensitive detection. [] In the context of enzymes, 4-nitrophenylhydrazine has been used as an active-site labeling agent for soybean lipoxygenase 1, providing insights into the enzyme's structure and iron-binding site. []
A:
- Spectroscopic Data:
- IR: Characteristic peaks for N-H stretching (3300-3200 cm-1) and C=N stretching (1630 cm-1) are observed in hydrazones formed with 4-nitrophenylhydrazine. []
- NMR: The presence of distinct chemical shifts and coupling constants in 1H and 13C NMR helps identify the cyclic and acyclic forms of arylhydrazones, including those derived from 4-nitrophenylhydrazine. [] The nitro and hydrazine substituents on the aromatic ring cause characteristic shifts in the NMR spectrum. [, ]
A: While 4-nitrophenylhydrazine is not typically employed as a catalyst itself, its reactions can be influenced by catalysts. For example, the oxidative degradation of 4-nitrophenylhydrazones of disaccharides to 3-O-hexosylpentoses can be catalyzed by molybdate ions in the presence of hydrogen peroxide. [] This highlights the potential for utilizing 4-nitrophenylhydrazine in catalytic systems for specific transformations. Further research is necessary to fully explore its potential catalytic applications and optimize reaction conditions.
A: Computational studies have been instrumental in understanding the protonation behavior of 4-nitrophenylhydrazine. Using semiempirical and ab initio calculations, researchers determined that protonation occurs preferentially at the primary amine nitrogen. [] These calculations provide valuable insights into the reactivity and properties of 4-nitrophenylhydrazine, complementing experimental findings and guiding further research. []
A: The nitro group at the para position significantly influences the reactivity and properties of 4-nitrophenylhydrazine. It enhances the electrophilicity of the aromatic ring and influences the acidity of the hydrazine moiety. [] The electron-withdrawing nature of the nitro group also affects the stability and spectral characteristics of the hydrazones formed. [, , ] Modifications to the substituents on the aromatic ring can alter the reactivity, stability, and potential biological activity of the molecule. [, , ]
A: 4-Nitrophenylhydrazine is known to be sensitive to light and heat, potentially leading to decomposition. [] Proper storage conditions, such as protecting it from light and storing it at low temperatures, are crucial for maintaining its stability. Formulation strategies to improve stability could involve using appropriate solvents, antioxidants, or encapsulating the compound in a protective matrix. [, ]
A: 4-Nitrophenylhydrazine is classified as a hazardous substance due to its potential mutagenicity and toxicity. [, ] Handling and disposal of this compound require adherence to strict safety protocols and regulations. Researchers should consult and comply with relevant safety data sheets (SDS) and local regulations for safe handling, storage, and disposal. [, ]
A: While the provided texts don't offer a detailed historical account of 4-nitrophenylhydrazine research, they highlight its longstanding use as a derivatizing agent for carbonyl compounds, tracing back to Emil Fischer's work on sugar arylhydrazones. [, ] The development and application of various spectroscopic techniques, particularly NMR, marked a significant milestone, enabling detailed structural characterization and analysis of 4-nitrophenylhydrazine derivatives. [, , ] Further milestones likely involve understanding the compound's reactivity, exploring its applications in various fields, and addressing its safety concerns.
A: The research on 4-nitrophenylhydrazine spans across multiple disciplines, including organic chemistry, analytical chemistry, biochemistry, and materials science. [, , , ] The knowledge gained from studying its reactivity, stability, and interactions with other molecules has implications for diverse applications. For example, its use in analytical techniques like spectrophotometry aids in quantifying other compounds. [, , ] Furthermore, its interaction with enzymes provides insights into their structure and function, bridging the gap between chemistry and biology. [, ] The continued exploration of 4-nitrophenylhydrazine's properties and applications encourages cross-disciplinary collaboration and fosters innovation in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)


![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)




